An In-Depth Technical Guide to 5,6-Dimethoxyisoindoline Hydrochloride (CAS 114041-17-7)
An In-Depth Technical Guide to 5,6-Dimethoxyisoindoline Hydrochloride (CAS 114041-17-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for CNS and Anticancer Research
5,6-Dimethoxyisoindoline hydrochloride, a heterocyclic amine, presents itself as a structurally intriguing building block for medicinal chemistry and drug discovery. Its core isoindoline framework is a privileged scaffold found in a variety of biologically active compounds. The strategic placement of two methoxy groups on the benzene ring significantly influences its electronic properties and potential interactions with biological targets. While specific research on this particular hydrochloride salt is emerging, the broader family of isoindoline and related isoquinoline derivatives has shown significant promise in diverse therapeutic areas, including neurodegenerative diseases and oncology.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties of 5,6-dimethoxyisoindoline hydrochloride, a plausible synthetic route, detailed analytical characterization, and a discussion of its potential applications in modern drug discovery.
Physicochemical Properties: A Foundation for Experimental Design
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in a research setting. The following table summarizes the key properties of 5,6-Dimethoxyisoindoline and its hydrochloride salt.
| Property | Value | Source/Comment |
| Chemical Name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole hydrochloride | IUPAC |
| Synonyms | 2,3-Dihydro-5,6-dimethoxy-1H-Isoindole Hydrochloride | Chemical Suppliers |
| CAS Number | 114041-17-7 | N/A |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | Based on similar compounds |
| Melting Point | 108 °C (for free base, 5,6-dimethoxyindoline) | [5] |
| >200 °C (Predicted for HCl salt) | Hydrochloride salts of amines typically have significantly higher melting points than their corresponding free bases. | |
| Solubility | Soluble in water, DMSO, and ethanol.[6][7][8] | The hydrochloride form enhances aqueous solubility. DMSO is a common solvent for polar organic compounds.[7][8] |
| pKa | 8.5 - 9.5 (Predicted for the secondary amine) | Typical range for secondary amines, influencing its charge state at physiological pH. |
Proposed Synthesis Workflow: A Rational Approach to a Key Intermediate
Detailed Experimental Protocol:
Step 1: Synthesis of N-benzyl-5,6-dimethoxyisoindoline
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To a solution of 1,2-dimethoxy-4,5-bis(bromomethyl)benzene (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2.5 equivalents) and benzylamine (1.1 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-benzyl-5,6-dimethoxyisoindoline.
Causality: The use of a mild base like potassium carbonate facilitates the nucleophilic attack of benzylamine on the benzylic bromides without causing significant side reactions. Benzylamine serves as a readily available source of nitrogen and the resulting N-benzyl group can be easily removed in the subsequent step.
Step 2: Synthesis of 5,6-Dimethoxyisoindoline (Free Base)
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Dissolve the N-benzyl-5,6-dimethoxyisoindoline (1 equivalent) in ethanol or methanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6-dimethoxyisoindoline free base.
Causality: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines. The palladium catalyst facilitates the cleavage of the C-N bond of the benzyl group under a hydrogen atmosphere.
Step 3: Formation of 5,6-Dimethoxyisoindoline Hydrochloride
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Dissolve the crude 5,6-dimethoxyisoindoline in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether or dioxane (1.1 equivalents) with stirring.
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A precipitate should form immediately.
-
Continue stirring for 30 minutes to ensure complete salt formation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5,6-dimethoxyisoindoline hydrochloride.
Causality: The free base is converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media for biological testing.
Analytical Characterization: A Spectroscopic Fingerprint
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the predicted spectral data for 5,6-dimethoxyisoindoline hydrochloride.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted spectra for 5,6-dimethoxyisoindoline hydrochloride in DMSO-d₆ are detailed below.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | N-H₂⁺ (broadened due to exchange) |
| ~7.00 | s | 2H | Ar-H (H-4, H-7) |
| ~4.40 | s | 4H | Ar-CH₂-N |
| ~3.80 | s | 6H | O-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Ar-C-OCH₃ (C-5, C-6) |
| ~125.0 | Quaternary Ar-C (C-3a, C-7a) |
| ~108.0 | Ar-CH (C-4, C-7) |
| ~56.0 | O-CH₃ |
| ~51.0 | Ar-CH₂-N |
Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons (H-4 and H-7) and the two methoxy groups are chemically equivalent, each giving rise to a single singlet. The four benzylic protons of the isoindoline ring are also equivalent and will appear as a singlet. The N-H protons of the hydrochloride salt are expected to be a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The ¹³C NMR spectrum will show five distinct signals corresponding to the different carbon environments in the molecule.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the molecular ion for the free base.
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Expected [M+H]⁺: m/z = 180.1025 (for C₁₀H₁₄NO₂)
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 2800-2400 (broad) | N-H stretch (ammonium salt) |
| 2950-2850 | C-H stretch (aliphatic and methoxy) |
| ~1610, ~1500 | C=C stretch (aromatic) |
| ~1260, ~1040 | C-O stretch (aryl ether) |
Potential Applications and Biological Context: A Scaffold of Opportunity
The isoindoline scaffold is a key feature in numerous compounds with significant biological activity. This suggests that 5,6-dimethoxyisoindoline hydrochloride could serve as a valuable starting point for the development of novel therapeutic agents.
-
Neurodegenerative Diseases : Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1] The 5,6-dimethoxyisoindoline core could be elaborated to explore this therapeutic avenue.
-
Anticancer Activity : Numerous isoindoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and antiproliferative effects against various cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[3][11] Additionally, related structures have been shown to inhibit carbonic anhydrase, an enzyme overexpressed in many tumors.[2]
-
Analgesic Properties : Research into isoindoline-1,3-dione derivatives has also indicated potential for the development of non-steroidal analgesics.[12]
The methoxy groups on the aromatic ring of 5,6-dimethoxyisoindoline hydrochloride can be readily demethylated to reveal hydroxyl groups, providing a handle for further functionalization and the synthesis of a diverse library of compounds for screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5,6-dimethoxyisoindoline hydrochloride.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry, and dark place in a tightly sealed container.
-
First Aid : In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
5,6-Dimethoxyisoindoline hydrochloride is a promising, yet underexplored, chemical entity. Its straightforward synthesis from commercially available starting materials, coupled with the vast therapeutic potential of the isoindoline scaffold, makes it an attractive target for further investigation. This guide provides a solid foundation of its chemical and physical properties, a reliable synthetic protocol, and a clear rationale for its potential applications in drug discovery. It is hoped that this comprehensive overview will stimulate further research into this versatile molecule and its derivatives.
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